Several synthetic routes have been employed to obtain 2-[4-(Trifluoromethyl)phenyl]piperidine. One common method utilizes a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is displaced by a 4-(trifluoromethyl)phenyl moiety. For example, reacting 2-bromopiperidine with 4-(trifluoromethyl)phenylmagnesium bromide (a Grignard reagent) in the presence of a catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) could yield the desired product. []
Another approach involves a reductive amination reaction between 2-[4-(trifluoromethyl)phenyl]piperidin-4-one and a reducing agent like sodium borohydride in the presence of a Lewis acid catalyst like zinc chloride. [, ]
HIV-1 Inhibitors: Researchers have developed piperazine-based CCR5 antagonists incorporating the 2-[4-(Trifluoromethyl)phenyl]piperidine moiety, showing potent inhibition of HIV-1 entry and replication. []
NK1 Receptor Antagonists: N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines, featuring the 2-[4-(Trifluoromethyl)phenyl]piperidine scaffold, have shown potent and orally active human NK1 antagonist activity, offering potential therapeutic applications for conditions like pain and inflammation. []
Glycine Transporter 1 Inhibitors: Compounds like 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, incorporating the 2-[4-(Trifluoromethyl)phenyl]piperidine group, have demonstrated potent GlyT1 inhibitory activity, making them promising candidates for treating schizophrenia. []
Cannabinoid-1 Receptor Inverse Agonists: Derivatives of 2-[4-(Trifluoromethyl)phenyl]piperidine have been investigated as potential CB1R inverse agonists for treating obesity and metabolic syndrome. These compounds exhibited significant weight-loss efficacy in preclinical studies. [, ]
TRPV1 Antagonists: Benzo[d]imidazole-based TRPV1 antagonists containing the 2-[4-(Trifluoromethyl)phenyl]piperidine subunit have shown efficacy in treating pain. One such compound, Mavatrep, demonstrated potent antagonism of capsaicin-induced calcium influx and exhibited analgesic effects in animal models of pain. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2